molecular formula C5H8O3 B145037 Ethyl 2-hydroxyprop-2-enoate CAS No. 130190-69-1

Ethyl 2-hydroxyprop-2-enoate

Cat. No. B145037
M. Wt: 116.11 g/mol
InChI Key: PSYUBHDPOIZRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxyprop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a pungent odor. It is an important monomer used in the production of various polymers, including acrylics, adhesives, and coatings. Ethyl acrylate is a highly reactive compound that can undergo polymerization and copolymerization reactions with a variety of other monomers. In

Mechanism Of Action

The mechanism of action of Ethyl 2-hydroxyprop-2-enoate acrylate is related to its reactivity as a monomer. When exposed to a suitable initiator, such as a peroxide, Ethyl 2-hydroxyprop-2-enoate acrylate can undergo polymerization reactions to form long chains of polymer. The resulting polymer can have a variety of physical and chemical properties, depending on the monomers used in the reaction.

Biochemical And Physiological Effects

Ethyl acrylate is a highly reactive compound that can cause skin and eye irritation upon contact. It is also a respiratory irritant and can cause lung damage if inhaled in high concentrations. Ethyl acrylate has been shown to have mutagenic and carcinogenic effects in animal studies, although the relevance of these findings to humans is unclear.

Advantages And Limitations For Lab Experiments

Ethyl acrylate is a useful monomer for the synthesis of various polymers, including polyacrylates and copolymers. It is relatively easy to handle and can be used in a variety of reaction conditions. However, Ethyl 2-hydroxyprop-2-enoate acrylate is highly reactive and can be difficult to control in some reactions. It is also a hazardous compound that requires careful handling and disposal.

Future Directions

There are many potential future directions for research on Ethyl 2-hydroxyprop-2-enoate acrylate. One area of interest is the synthesis of new polymers with unique physical and chemical properties. Another area of research is the development of safer and more efficient methods for handling and disposing of Ethyl 2-hydroxyprop-2-enoate acrylate. Finally, there is a need for further investigation into the potential health effects of Ethyl 2-hydroxyprop-2-enoate acrylate exposure, particularly in occupational settings.

Synthesis Methods

The synthesis of Ethyl 2-hydroxyprop-2-enoate acrylate involves the esterification of acrylic acid with ethanol. The reaction is catalyzed by sulfuric acid and is typically carried out at high temperatures and pressures. The resulting product is purified by distillation and can be used as a monomer for polymerization reactions.

Scientific Research Applications

Ethyl acrylate has a wide range of applications in scientific research. It is used as a monomer for the synthesis of various polymers, including polyacrylates, polymethacrylates, and copolymers. These polymers have a variety of applications in the fields of adhesives, coatings, and plastics. Ethyl acrylate is also used as a solvent for the synthesis of other compounds and as a reagent in organic synthesis.

properties

IUPAC Name

ethyl 2-hydroxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYUBHDPOIZRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxyprop-2-enoate

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